7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 2,6-dimethoxyphenyl group and a ketone functional group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzene and heptanoic acid.
Friedel-Crafts Acylation: The 2,6-dimethoxybenzene undergoes Friedel-Crafts acylation with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 7-(2,6-dimethoxyphenyl)heptan-2-one.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 7-(2,6-dimethoxyphenyl)heptanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the ketone group.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 7-(2,6-Dimethoxyphenyl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand the interactions of similar compounds with enzymes and receptors.
Industry:
Material Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
7-(2,6-Dimethoxyphenyl)heptanoic acid: Lacks the ketone group, which may result in different reactivity and biological activity.
7-(2,6-Dimethoxyphenyl)-7-hydroxyheptanoic acid:
Uniqueness: 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to the combination of the 2,6-dimethoxyphenyl group and the ketone functional group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-12-8-6-9-13(20-2)15(12)11(16)7-4-3-5-10-14(17)18/h6,8-9H,3-5,7,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVUUKWPWFECL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645472 |
Source
|
Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-51-3 |
Source
|
Record name | 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.